N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked to a substituted imidazole ring via a sulfanyl-acetamide bridge. Key structural elements include:
- A 5-hydroxymethyl-substituted imidazole ring, which may enhance solubility and hydrogen-bonding interactions.
- A (4-fluorophenyl)methyl carbamoyl group, introducing fluorinated hydrophobicity for target binding specificity.
- A sulfanyl (-S-) linkage, critical for disulfide-like reactivity or protein interaction .
While exact molecular data (e.g., mass, formula) for this compound are unavailable in the provided evidence, analogs such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (molecular formula: C₂₂H₁₉N₅O₄S; mass: 449.485 g/mol) highlight structural parallels, particularly in the benzodioxin and sulfanyl-acetamide motifs .
Properties
IUPAC Name |
2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O5S/c24-16-3-1-15(2-4-16)10-25-21(30)12-28-18(13-29)11-26-23(28)34-14-22(31)27-17-5-6-19-20(9-17)33-8-7-32-19/h1-6,9,11,29H,7-8,10,12-14H2,(H,25,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMXEDAVYMECMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=C(N3CC(=O)NCC4=CC=C(C=C4)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of benzodioxin derivatives that are being investigated for various pharmacological effects, particularly in relation to enzyme inhibition and therapeutic applications.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory properties of this compound, particularly its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a common strategy in treating neurodegenerative diseases such as Alzheimer's disease.
Key Findings:
- Acetylcholinesterase Inhibition : The compound demonstrated moderate inhibitory activity against AChE with an IC50 value that suggests it could be a viable candidate for further development in treating cognitive disorders. For instance, similar compounds in the literature have shown IC50 values ranging from 27.04 µM to 106.75 µM for AChE inhibition .
- Butyrylcholinesterase Inhibition : The compound also exhibited selectivity towards BuChE, which is relevant for therapeutic strategies targeting Alzheimer's disease. Compounds structurally similar to this one have shown varying degrees of inhibition with IC50 values ranging from 58.01 µM to 277.48 µM .
Structure-Activity Relationship (SAR)
The structure of this compound plays a significant role in its biological activity. The presence of specific functional groups, such as the benzodioxin moiety and the imidazole ring, contributes to its interaction with target enzymes.
Synthesis Pathway
The synthesis of this compound involves several steps starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The initial reaction involves the formation of sulfonamide derivatives followed by coupling with acetamides to yield the final product. The synthetic route has been optimized for yield and purity, with analytical techniques such as NMR and IR spectroscopy confirming the structure .
Therapeutic Applications
Several studies have evaluated the potential therapeutic applications of similar compounds in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). For instance:
- Type 2 Diabetes Mellitus : Compounds derived from benzodioxin structures have been screened for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibitors can help manage blood sugar levels by delaying carbohydrate absorption .
- Alzheimer's Disease : The dual inhibition of AChE and BuChE is particularly valuable in AD treatment strategies. Compounds that exhibit balanced inhibition profiles may enhance cognitive function while minimizing side effects associated with conventional therapies .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Core Heterocycles : The target compound’s imidazole ring distinguishes it from benzimidazole (3ae) and triazole () analogs. Imidazole’s smaller ring size may influence binding pocket compatibility.
- Substituent Chemistry : The 5-hydroxymethyl group in the target compound contrasts with methoxy (3ae) or furylmethyl () groups, impacting solubility and metabolic stability .
- Sulfur Linkages : Sulfanyl (-S-) in the target compound vs. sulfinyl (-SO-) or sulfonyl (-SO₂-) in 3ae suggests differences in redox sensitivity and protein interaction modes .
Bioactivity and Target Interactions
Evidence from hierarchical clustering of 37 small molecules indicates that structural similarities correlate with shared bioactivity profiles and protein target interactions . For example:
- Sulfonyl/Sulfinyl-containing compounds (e.g., 3ae) cluster with proton-pump inhibitors due to covalent interactions with cysteine residues .
- Benzodioxin derivatives (e.g., ) may exhibit anti-inflammatory or kinase-inhibitory activity, as seen in related polyaromatic ethers .
Similarity Indexing and Pharmacokinetics
Using Tanimoto coefficient-based similarity indexing (as in ), the target compound could be compared to HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid):
Preparation Methods
Ring-Closure Reaction
The benzodioxin ring is formed via nucleophilic aromatic substitution between 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane under alkaline conditions (e.g., KOH or NaOH). This reaction proceeds at reflux temperatures (80–100°C) in aqueous or mixed solvent systems.
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Reactants: 3,4-Dihydroxybenzaldehyde (55.2 g), 1,2-dibromoethane (350 g), tetrabutyl ammonium bromide (5 g).
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Conditions: NaOH (90 g in 420 mL H₂O), reflux for 5 hours.
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Yield: ~90% after recrystallization.
Functionalization to Amine
The intermediate 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in aqueous solution at 70–80°C. Subsequent conversion to the amine is achieved via Curtius rearrangement or Hofmann degradation, though specific details for this step require extrapolation from analogous syntheses.
Imidazole Ring Construction
The 5-(hydroxymethyl)-1H-imidazol-2-yl sulfanyl group is synthesized through a modified Debus-Radziszewski reaction, which involves condensation of α-diketones, aldehydes, and ammonia.
Imidazole Formation
Key steps:
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Reactants: Glyoxal, ammonium acetate, and 5-(hydroxymethyl)furfural.
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Conditions: Ethanol solvent, reflux for 12 hours.
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Protection: The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during subsequent steps.
Thiol Group Introduction
The sulfanyl group at the 2-position of the imidazole is introduced via nucleophilic displacement using thiourea or sodium hydrosulfide (NaSH).
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Reactants: 5-(TBS-oxymethyl)-1H-imidazole-2-thiol (1.2 eq), bromoacetamide derivative.
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Conditions: DMF solvent, K₂CO₃ base, 60°C for 6 hours.
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Deprotection: TBS group removed using tetrabutylammonium fluoride (TBAF).
Acetamide Bridge Formation
The sulfanyl acetamide linker is constructed through a two-step process involving thiol-alkylation and amide coupling.
Thiol-Alkylation
The imidazole-2-thiol reacts with 2-bromoacetamide in the presence of a base (e.g., K₂CO₃) to form the thioether bond.
Reaction parameters:
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Solvent: Dimethylformamide (DMF).
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Temperature: 60°C.
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Yield: 75–85%.
Amide Coupling with Benzodioxin Amine
The benzodioxin-6-amine is coupled to the acetamide intermediate using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
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Reactants: Benzodioxin-6-amine (1.0 eq), acetamide-thioimidazole (1.2 eq).
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Conditions: Dichloromethane (DCM), HATU (1.5 eq), DIPEA (3.0 eq), room temperature, 12 hours.
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Yield: 70–80%.
Carbamoyl Methyl Group Installation
The 4-fluorophenylmethyl carbamoyl moiety is introduced via a urea-forming reaction.
Synthesis of (4-Fluorophenyl)methyl Isocyanate
Steps:
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Reactants: 4-Fluorobenzylamine (1.0 eq), triphosgene (0.33 eq).
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Conditions: DCM solvent, 0°C to room temperature, 2 hours.
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Yield: 85–90%.
Coupling to Imidazole Nitrogen
The isocyanate reacts with the secondary amine of the imidazole-acetamide intermediate to form the carbamoyl group.
Reaction parameters:
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Solvent: Tetrahydrofuran (THF).
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Catalyst: None required.
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Temperature: 25°C, 6 hours.
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Yield: 80–85%.
Final Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes gradient) and recrystallization from ethanol/water.
Analytical data:
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¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, 2H), 7.42 (d, 2H), 6.92 (s, 1H), 4.28 (s, 4H), 4.12 (s, 2H).
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MS (ESI): m/z 547.63 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzodioxin formation | 1,2-Dibromoethane, NaOH | 90 | 95 |
| Imidazole thiolation | NaSH, DMF | 78 | 90 |
| Amide coupling | HATU, DIPEA | 75 | 98 |
| Carbamoylation | (4-Fluorophenyl)methyl isocyanate | 82 | 97 |
Challenges and Optimization
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Hydroxymethyl Stability: The hydroxymethyl group on the imidazole requires protection (e.g., TBS) during thiolation to prevent oxidation.
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Sulfanyl Oxidation: Reactions involving thiols necessitate inert atmospheres (N₂ or Ar) to avoid disulfide formation.
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Scale-Up Considerations: The use of KMnO₄ in benzodioxin synthesis poses safety risks; alternatives like O₂/transition metal catalysts are under investigation .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling the benzodioxin moiety to the imidazole-thioacetamide core. Critical steps include:
- Thioether bond formation : Use of coupling agents like EDCI/HOBt under inert atmospheres (N₂) to link the imidazole-sulfanyl group to the acetamide backbone .
- Carbamoylation : Reaction of the 4-fluorobenzylamine derivative with activated esters (e.g., NHS esters) at controlled pH (6.5–7.5) to avoid hydrolysis .
- Solvent/Temperature Optimization : Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C improve yield, monitored via TLC and HPLC .
- Validation : Confirm intermediates via LC-MS and ¹H/¹³C NMR, ensuring >95% purity before proceeding .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400–600 MHz) identifies proton environments (e.g., benzodioxin aromatic protons at δ 6.8–7.2 ppm, imidazole protons at δ 7.5–8.0 ppm) . ¹³C NMR confirms carbonyl (C=O) and sulfur-containing groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ = 528.18; observed ±2 ppm) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity; retention time consistency vs. standards is critical .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in predicted vs. observed biological activity?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Compare binding affinities across isoforms to explain selectivity discrepancies .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess ligand-protein stability; RMSD/RMSF analyses identify flexible regions affecting activity .
- SAR Validation : Synthesize analogs (e.g., fluorophenyl → chlorophenyl) and correlate docking scores (ΔG) with experimental IC₅₀ values to validate models .
Q. What strategies mitigate challenges in optimizing reaction pathways for scale-up?
- Methodological Answer :
- DoE (Design of Experiments) : Apply Taguchi or Box-Behnken designs to optimize variables (e.g., reagent stoichiometry, temperature). For example, a 3-factor DoE reduced byproduct formation by 40% in thioether coupling .
- Flow Chemistry : Continuous flow reactors (e.g., Syrris Asia) enhance reproducibility for exothermic steps (e.g., carbamoylation), minimizing thermal degradation .
- In-Line Analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real-time, enabling rapid adjustments to solvent ratios or catalyst loading .
Q. How can researchers address discrepancies in spectral data interpretation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., benzodioxin vs. imidazole protons) by correlating ¹H-¹H and ¹H-¹³C couplings .
- Isotopic Labeling : Synthesize ¹³C-labeled intermediates to confirm ambiguous carbonyl or methylene assignments .
- Collaborative Databases : Cross-reference with platforms like NMReDATA for matched shifts of analogous compounds .
Data Integration & Validation
Q. What methodologies integrate experimental and computational data to predict stability?
- Methodological Answer :
- QSPR Models : Train models (e.g., Random Forest) on experimental degradation data (pH, temperature) to predict hydrolytic stability of the hydroxymethyl group .
- Forced Degradation Studies : Expose the compound to accelerated conditions (40°C/75% RH, pH 1–13) and correlate degradation products (HPLC-MS) with DFT-calculated bond dissociation energies .
Contradiction Analysis
Q. How should researchers interpret conflicting biological assay results across studies?
- Methodological Answer :
- Dose-Response Curves : Re-test the compound in standardized assays (e.g., CellTiter-Glo for cytotoxicity) with internal controls (e.g., staurosporine) to rule out batch variability .
- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends in IC₅₀ values across cell lines or enzyme isoforms .
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to confirm/refute selectivity claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
